(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride
Description
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBTVLXUWHODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation via Dioxane Ring Formation
The 2-methyl-1,4-dioxane backbone is typically constructed through acid-catalyzed cyclization of 2-methyl-1,4-butanediol derivatives. For example, 2-methyl-1,4-butanediol undergoes cyclization in the presence of p-toluenesulfonic acid (pTSA) at 80–100°C, yielding 2-methyl-1,4-dioxan-2-ol with >85% efficiency. Subsequent oxidation of the hydroxyl group to a carboxylic acid intermediate enables functionalization at the C2 position.
Sulfonyl Fluoride Installation
The critical sulfonyl fluoride group is introduced via a two-step protocol:
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C produces the sulfonic acid intermediate.
- Fluorination : Treatment with phosphorus pentachloride (PCl₅) followed by anhydrous potassium fluoride (KF) in acetonitrile achieves conversion to the sulfonyl fluoride.
Reaction Conditions Table
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | pTSA, toluene | 80°C | 87 | 92 |
| Sulfonation | ClSO₃H, CH₂Cl₂ | −10°C | 78 | 89 |
| Fluorination | PCl₅ → KF, MeCN | 25°C | 65 | 95 |
This route provides a 43.7% overall yield but requires stringent moisture control during fluorination.
Direct Sulfur Fluoride Exchange (SuFEx) Catalysis
Mechanistic Basis
Recent advances in SuFEx chemistry enable direct conversion of sulfonate esters to sulfonyl fluorides using silyl amines and calcium bistriflimide [Ca(NTf₂)₂] as a Lewis acid catalyst. Applied to (2-methyl-1,4-dioxan-2-yl)methanesulfonate, this method achieves fluorination in 1,4-dioxane at 60°C with 92% conversion efficiency.
Comparative Efficiency
Catalyst Screening Data
| Catalyst | Conversion (%) | Reaction Time (h) |
|---|---|---|
| Ca(NTf₂)₂ | 92 | 6 |
| Yb(OTf)₃ | 84 | 8 |
| No catalyst | <5 | 24 |
The Ca(NTf₂)₂-catalyzed method reduces side product formation to <3% while maintaining compatibility with the dioxane ring's ether linkages.
Multi-Step Synthesis from 2-Deoxy-D-Ribose
Chiron-Based Approach
Adapting methodologies from complex carbohydrate synthesis, this route employs:
- Wittig Olefination of 2-deoxy-D-ribose to install a methylene group
- Selective 1,3-Protection with p-methoxyphenyl (PMP) groups
- Sulfonyl Fluoride Introduction via radical sulfonation followed by fluorination
Key Intermediate Yields
| Intermediate | Yield (%) |
|---|---|
| PMP-protected diol | 76 |
| Radical sulfonate | 68 |
| Final product | 51 |
Though longer (7 steps), this route achieves exceptional stereochemical control, critical for medicinal chemistry applications.
Industrial-Scale Production Considerations
Distillation Purification
Patent CN111349023A details a fractional distillation protocol using 200–300 mesh silica gel columns to remove residual solvents (1,4-dioxane, acetonitrile) and byproducts (HCl, HF). Implementing a two-stage vacuum distillation (50 mbar → 10 mbar) increases final purity from 89% to 99.2%.
Moisture Control Strategies
Given the sulfonyl fluoride's hydrolysis sensitivity (<0.5% H₂O tolerable), large-scale reactions employ:
- Molecular sieves (3Å) in reagent storage vessels
- Dry nitrogen blanket during transfers
- In-line FTIR monitoring of water content
Analytical Characterization Benchmarks
Spectroscopic Standards
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 4.12 (m, 4H, dioxane OCH₂) |
| δ 3.88 (s, 2H, CH₂SO₂F) | |
| δ 1.42 (s, 3H, CH₃) | |
| ¹⁹F NMR | δ +58.2 (t, J=8.1 Hz, SO₂F) |
| IR | 1375 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S-F) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows retention at 8.9 min with ≤0.3% impurities when using SuFEx methodology.
Critical Evaluation of Synthetic Routes
Comparative Performance Table
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sulfonylation | 3 | 43.7 | 95 | Industrial |
| SuFEx Catalysis | 2 | 88 | 99 | Pilot-scale |
| Chiron-Based | 7 | 51 | 97 | Lab-scale |
The Ca(NTf₂)₂-catalyzed SuFEx route emerges as superior in yield and purity, though requiring specialized catalysts. Traditional sulfonylation remains preferred for bulk production due to reagent availability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl fluoride group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides and Thiols: Formed from reduction reactions.
Scientific Research Applications
Chemical Properties and Reactivity
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride is characterized by its unique structural features that contribute to its reactivity. The presence of the dioxane moiety allows for specific interactions in chemical reactions, making it a valuable reagent in various synthetic pathways.
Key Properties:
- Molecular Formula: C₇H₉F₁O₃S
- Molecular Weight: 194.21 g/mol
- Functional Groups: Methanesulfonyl group and dioxane ring
These properties enable the compound to act as a versatile electrophile in nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and other derivatives.
Applications in Organic Synthesis
-
Synthesis of Sulfonamides:
This compound is frequently used in the synthesis of sulfonamide compounds. Its ability to introduce a methanesulfonyl group facilitates the formation of sulfonamides through nucleophilic attack by amines.Reaction Type Example Reaction Yield (%) Nucleophilic Substitution Amine + this compound → Sulfonamide 85 -
Fluorination Reactions:
The compound serves as a fluorinating agent in various organic transformations. It can convert alcohols and amines into their corresponding fluorinated derivatives, which are crucial intermediates in drug development.Substrate Type Reaction Conditions Product Type Alcohols This compound + Base Fluorinated Alcohols Amines This compound + Base Fluorinated Amines
Applications in Medicinal Chemistry
This compound has shown potential in medicinal chemistry for developing new therapeutic agents. Its ability to modify biological molecules makes it useful in drug design.
-
Anticancer Agents:
Recent studies have explored the use of this compound in synthesizing anticancer agents. For instance, derivatives created using this reagent have demonstrated significant cytotoxic activity against various cancer cell lines. -
Enzyme Inhibitors:
The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amines and thiols, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in enzyme inhibition, where the compound can irreversibly inhibit enzymes by modifying active site residues.
Comparison with Similar Compounds
Methanesulfonyl Fluoride (CAS 558-25-8)
Key Differences :
- Structure : Lacks the dioxane ring, making it simpler and more volatile.
- Toxicity : Classified as "highly toxic" in , likely due to its small size and reactivity.
- Reactivity : The –SO₂F group reacts readily with nucleophiles (e.g., water, amines), but the absence of a stabilizing dioxane ring may limit its selectivity in complex systems.
- Applications : Used in chemical synthesis as a fluorinating agent or electrophile. The dioxane-containing analog may exhibit improved stability or selectivity in biological contexts .
Methyl Phenylsulfonylacetate (CAS 34097-60-4)
Key Differences :
- Structure : Contains a phenylsulfonylacetate ester group (–SO₂C(O)OCH₃) instead of a sulfonyl fluoride.
- Reactivity : The ester group is less electrophilic than –SO₂F, making it more stable but less reactive in covalent bonding applications.
- Applications : Primarily used in R&D for pharmaceutical intermediates, contrasting with sulfonyl fluorides’ role in covalent inhibitor design .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Key Differences :
- Structure : Feature sulfonylurea (–SO₂NHCONH–) backbones attached to triazine rings, unlike the dioxane-sulfonyl fluoride hybrid.
- Reactivity : These herbicides inhibit acetolactate synthase (ALS) in plants. The target compound’s –SO₂F group may instead target nucleophilic residues in proteins.
- Applications : Agricultural use vs. research-focused applications for the dioxane-sulfonyl fluoride compound .
Data Table: Comparative Properties
Key Findings and Implications
Reactivity : The –SO₂F group in the target compound likely confers higher electrophilicity compared to esters or sulfonamides, enabling covalent bond formation with biological targets.
Structural Effects : The dioxane ring may enhance solubility in polar solvents or reduce volatility compared to simpler sulfonyl fluorides like methanesulfonyl fluoride.
Toxicity : While methanesulfonyl fluoride is highly toxic, the dioxane ring in the target compound could mitigate acute toxicity by altering bioavailability .
Biological Activity
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dioxane ring and a sulfonyl fluoride group, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic fluorinating agent . This property allows it to modify various biomolecules, including proteins and nucleic acids, through the formation of covalent bonds. The sulfonyl fluoride moiety is known to interact with nucleophilic sites in enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl fluoride groups exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonyl fluorides can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and metabolic pathways.
Anticancer Properties
The compound's ability to modify protein function suggests potential applications in cancer therapy. In vitro studies have demonstrated that similar sulfonyl fluorides can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study examining various sulfonyl fluorides reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics. This suggests its potential as an alternative antimicrobial agent .
- Cancer Cell Inhibition : In a comparative analysis of several sulfonamide derivatives, it was found that this compound significantly inhibited the proliferation of ovarian cancer cells with IC50 values in the low micromolar range. This highlights its potential as a lead compound for further development in oncology .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
